5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole
Overview
Description
5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole is a useful research compound. Its molecular formula is C10H8BrNO2S and its molecular weight is 286.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
- A zinc phthalocyanine derivative substituted with a group containing 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole has been synthesized and characterized. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate as a Type II photosensitizer for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Novel Compounds
- The one-step synthesis of 2-(2-Bromo-5- methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was described, showcasing the versatility of derivatives of this compound in synthesizing novel compounds (Vijaya Raj & Narayana, 2006).
Chemical Reaction Mechanisms
- The reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea were studied, involving a derivative similar to this compound. This research contributes to understanding the reaction mechanisms and potential applications of such compounds (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Antiproliferative Activity
- New compounds synthesized from 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their antiproliferative activity, indicating potential therapeutic applications (Narayana, Vijaya Raj, & Sarojini, 2010).
Central Nervous System Penetrability
- A study on a highly potent serotonin-3 receptor antagonist, a derivative of this compound, revealed its effectiveness in penetrating the blood-brain barrier, suggesting its potential use in neurological applications (Rosen et al., 1990).
Synthesis on Solid Phase
- The synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase starting from a 4-formyl-3-methoxy phenoxy resin is reported. This study contributes to the field of solid-phase synthesis and its application in drug development (Kim, Kwon, Han, & Gong, 2019).
Potential MAGL Inhibitors
- The efficient one-pot synthesis of 5-bromo-2-amino-1,3-thiazoles demonstrates the compound's utility in producing pharmacologically interesting compounds, including potential monoacylglycerol lipase inhibitors (Prévost et al., 2018).
Properties
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-13-7-3-2-4-8(5-7)14-10-12-6-9(11)15-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDMUARICMOEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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